1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide
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Overview
Description
1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide is a synthetic organic compound that features a piperidine ring, a thiazole moiety, and a chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 4-piperidinecarboxamide with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methyl-1,3-thiazole-4-methanol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanoyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The thiazole moiety can interact with enzymes or receptors, modulating their activity. The chloropropanoyl group may facilitate binding to target proteins, enhancing the compound’s efficacy. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-methyl-thiazol-5-yl)-ethanone hydrochloride
- 2-(4-Chlorophenyl)-1,3-thiazol-4-yl acetic acid
- 2-(3-Chlorophenyl)-1,3-thiazol-4-yl acetic acid
Uniqueness
1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, thiazole moiety, and chloropropanoyl group allows for versatile applications and interactions that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C14H20ClN3O2S |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(2-chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20ClN3O2S/c1-9(15)14(20)18-5-3-11(4-6-18)13(19)16-7-12-8-21-10(2)17-12/h8-9,11H,3-7H2,1-2H3,(H,16,19) |
InChI Key |
QUOIOVHCQZDMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2CCN(CC2)C(=O)C(C)Cl |
Origin of Product |
United States |
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